molecular formula C17H18N4OS B2522796 (1H-indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1219907-05-7

(1H-indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2522796
CAS No.: 1219907-05-7
M. Wt: 326.42
InChI Key: QKGHYXPYRFGZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

The compound shows promise in antimicrobial and antifungal applications. For instance, a study synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities, highlighting the pharmacological importance of the 1,3,4-thiadiazole core in medicinal chemistry. Some of these compounds displayed significant DNA protective ability against oxidative damage and showed strong antimicrobial activity against specific bacteria strains, suggesting potential for use in therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Antitubercular and Antifungal Activity

Another study focused on the synthesis and evaluation of novel derivatives for their antitubercular and antifungal activities. The study reported that some compounds exhibited very good antitubercular and antifungal activity, indicating the potential of these derivatives in addressing resistant strains of tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).

Structural and Thermal Properties

The structural and thermal properties of related compounds were examined, providing insight into their stability and potential pharmaceutical applications. For example, research on a related compound synthesized by the substitution reaction revealed its structure through X-ray diffraction studies, highlighting both inter and intra molecular hydrogen bonds that contribute to the molecule's stability. Thermal analysis indicated that the structure was stable in a specific temperature range, suggesting implications for storage and formulation (Karthik et al., 2021).

Novel Synthetic Pathways

Research also extends into novel synthetic pathways and structural analysis of related compounds, aiming to discover more efficient methods of synthesis and understand the molecular basis of their biological activities. A study reported the unprecedented formation of spiro compounds from a multicomponent reaction involving α-amino acids and isatins, showing the versatility and potential for novel drug discovery efforts (Yang, Sun, Gao, & Yan, 2015).

Mechanism of Action

Properties

IUPAC Name

1H-indol-3-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11-19-20-16(23-11)12-5-4-8-21(10-12)17(22)14-9-18-15-7-3-2-6-13(14)15/h2-3,6-7,9,12,18H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHYXPYRFGZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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